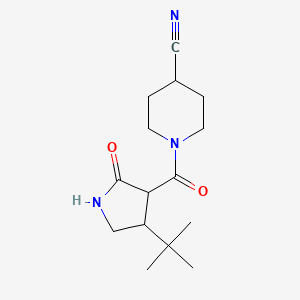

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

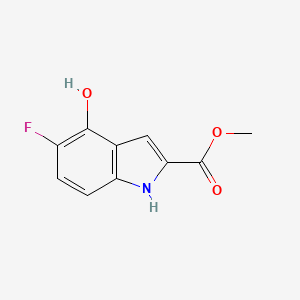

Molecular Structure Analysis

The molecular structure of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile are not available, compounds with a pyrrolidine ring are known to be versatile in chemical reactions . The pyrrolidine ring can be functionalized, leading to a variety of biologically active compounds .Scientific Research Applications

- Researchers have explored derivatives of this scaffold, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, for their target selectivity .

- SAR investigations revealed that substituents on the N′ position influence antibacterial activity. For instance, N′-Ph and 4′-phenyl substituents enhance activity .

- Related piperazine derivatives (such as 1,4-diisopropyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine) have shown significant improvement in glucose tolerance without side effects or hypoglycemic effects .

- 1-Piperidinecarbonitrile participates in reactions leading to novel heterocyclic compounds. For example, it reacts with piperidyl lithium to yield lithium[1,1,3,3-bis(pentamethylene)guanidinate] .

- The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .

Medicinal Chemistry and Drug Discovery

Antibacterial Agents

Glucose Tolerance Enhancement

Synthetic Chemistry

Enantioselective Protein Binding

Metal Complexes and Oxazaphospholene Formation

Mechanism of Action

Target of Action

It is known that piperidine derivatives, an important class of heterocyclic compounds, possess a wide range of biological action, and their fragments are contained in the composition of numerous drugs .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological actions .

properties

IUPAC Name |

1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)11-9-17-13(19)12(11)14(20)18-6-4-10(8-16)5-7-18/h10-12H,4-7,9H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICXVRPJIAAHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)

![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)

![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)

![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)